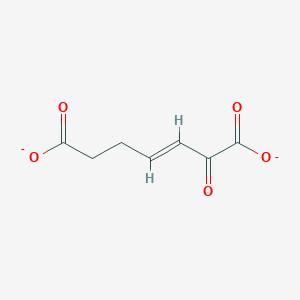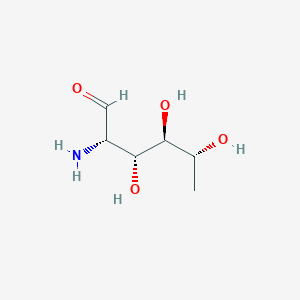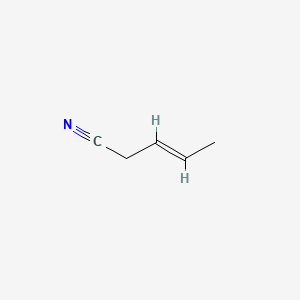
3-ペンテンニトリル
概要
説明
3-Pentenenitrile, also known as pent-3-enenitrile, is an organic compound with the molecular formula C5H7N. It is a nitrile with a vinyl group, making it a versatile intermediate in organic synthesis. The compound is characterized by its linear structure and the presence of a nitrile group attached to a pentene chain.
科学的研究の応用
3-Pentenenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its effects on sensory and motor conduction velocities in animal studies
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
Target of Action
3-Pentenenitrile, an unsaturated, unconjugated mononitrile It is primarily used in chemical reactions as a reagent or solvent .
Mode of Action
The primary mode of action of 3-Pentenenitrile is through chemical reactions. For instance, in the hydrocyanation of butadiene, 3-Pentenenitrile is formed as a product . The reaction is catalyzed by nickel and involves the addition of Hydrocyanic acid (HCN) to butadiene .
Biochemical Pathways
3-Pentenenitrile is involved in the hydrocyanation of butadiene, a significant industrial process . The reaction involves the addition of HCN to butadiene, leading to a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile . The reaction proceeds via two pathways: cyano (CN) migration, leading to 3-pentenenitrile, and methylallyl rotation, leading to 2-methyl-3-butenenitrile .
生化学分析
Biochemical Properties
3-Pentenenitrile plays a role in biochemical reactions, particularly those involving nitrile groups. It interacts with enzymes such as nitrilases and nitrile hydratases, which catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively . These interactions are crucial for the metabolism and detoxification of nitrile-containing compounds in biological systems. Additionally, 3-Pentenenitrile may interact with proteins and other biomolecules through its nitrile group, forming hydrogen bonds and other non-covalent interactions that influence its biochemical behavior.
Cellular Effects
3-Pentenenitrile affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, 3-Pentenenitrile can impact gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of specific genes. Its effects on cellular metabolism include changes in the activity of metabolic enzymes and the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of 3-Pentenenitrile involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, 3-Pentenenitrile may act as a competitive inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to alterations in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pentenenitrile can change over time due to its stability and degradation. Studies have shown that 3-Pentenenitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to 3-Pentenenitrile in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 3-Pentenenitrile vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity . At high doses, 3-Pentenenitrile can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects may be observed, where a certain dosage level triggers significant changes in biological responses.
Metabolic Pathways
3-Pentenenitrile is involved in metabolic pathways that include its conversion to other compounds through enzymatic reactions. It interacts with enzymes such as nitrilases and nitrile hydratases, which facilitate its metabolism to carboxylic acids and amides . These metabolic pathways are essential for the detoxification and elimination of 3-Pentenenitrile from biological systems. Additionally, its presence can affect the levels of metabolites and the flux of metabolic pathways, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Pentenenitrile is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Pentenenitrile can affect its bioavailability and activity, as well as its accumulation in certain tissues or organelles.
Subcellular Localization
The subcellular localization of 3-Pentenenitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery . The localization of 3-Pentenenitrile can impact its activity and function, as well as its interactions with other biomolecules within the cell.
準備方法
Synthetic Routes and Reaction Conditions: 3-Pentenenitrile is primarily synthesized through the hydrocyanation of 1,3-butadiene. This process involves the addition of hydrogen cyanide to 1,3-butadiene in the presence of a catalyst, typically a nickel-based catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of reactants to the desired product .
Industrial Production Methods: The industrial production of 3-pentenenitrile follows a multi-step process:
Hydrocyanation: 1,3-butadiene reacts with hydrogen cyanide over a nickel catalyst to form a mixture containing 3-pentenenitrile and other by-products.
Distillation: The mixture undergoes distillation to separate 3-pentenenitrile from other components.
Purification: Further purification steps, including additional distillation and separation techniques, are employed to obtain high-purity 3-pentenenitrile
化学反応の分析
Types of Reactions: 3-Pentenenitrile undergoes various chemical reactions, including:
Hydrocyanation: The addition of hydrogen cyanide to form nitriles.
Isomerization: Conversion to other nitrile isomers such as 2-methyl-3-butenenitrile and 4-pentenenitrile.
Pyrolysis: Decomposition at high temperatures to form smaller molecules
Common Reagents and Conditions:
Nickel Catalysts: Used in hydrocyanation and isomerization reactions.
High Temperatures: Employed in pyrolysis reactions to induce decomposition
Major Products:
2-Methyl-3-butenenitrile: Formed through isomerization.
Adiponitrile: Produced via further hydrocyanation of 3-pentenenitrile.
類似化合物との比較
2-Methyl-3-butenenitrile: An isomer of 3-pentenenitrile with a branched structure.
4-Pentenenitrile: Another isomer with the nitrile group at a different position on the pentene chain.
Uniqueness: 3-Pentenenitrile is unique due to its linear structure and the specific positioning of the nitrile group, which imparts distinct reactivity and properties compared to its isomers. Its ability to undergo hydrocyanation and isomerization reactions makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
4635-87-4 |
|---|---|
分子式 |
C5H7N |
分子量 |
81.12 g/mol |
IUPAC名 |
pent-3-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3 |
InChIキー |
UVKXJAUUKPDDNW-UHFFFAOYSA-N |
SMILES |
CC=CCC#N |
異性体SMILES |
C/C=C/CC#N |
正規SMILES |
CC=CCC#N |
沸点 |
291 to 297 °F at 760 mm Hg (NTP, 1992) |
密度 |
0.83 at 39 °F (NTP, 1992) |
引火点 |
101 °F (NTP, 1992) |
Key on ui other cas no. |
4635-87-4 16529-66-1 |
物理的記述 |
3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals. Liquid |
ピクトグラム |
Flammable; Acute Toxic; Irritant |
溶解性 |
less than 1 mg/mL at 66° F (NTP, 1992) |
同義語 |
4 pentenenitrile 4-pentenenitrile trans-3-pentenenitrile |
蒸気圧 |
1 mm Hg at 106 °F ; 5 mm Hg at 122° F; 40 mm Hg at 158° F (NTP, 1992) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 3-pentenenitrile?
A1: 3-Pentenenitrile has the molecular formula C5H7N and a molecular weight of 81.12 g/mol. Spectroscopically, it can be characterized by:
- NMR Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. []
- IR Spectroscopy: Characteristic peaks for C≡N and C=C bonds can be observed. [, , , ]
- Microwave Spectroscopy: Used to identify different conformers and study methyl internal rotation. []
Q2: What is the main industrial application of 3-pentenenitrile?
A2: 3-Pentenenitrile serves as a crucial intermediate in the production of adiponitrile, a key component in nylon 6,6 manufacturing. [, , , , , ]
Q3: How is 3-pentenenitrile produced industrially?
A3: The primary industrial route to 3-pentenenitrile is the hydrocyanation of 1,3-butadiene. This reaction is typically catalyzed by nickel(0) complexes in the presence of phosphorus-based ligands. [, , , , , , , , , , , ]
Q4: What are the challenges associated with the hydrocyanation of 1,3-butadiene?
A4: The hydrocyanation of 1,3-butadiene often yields a mixture of 3-pentenenitrile (3PN) and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). Achieving high selectivity towards the desired 3PN requires careful selection of ligands and reaction conditions. [, , , , , ]
Q5: How does the choice of ligand influence the selectivity of butadiene hydrocyanation?
A5: Ligands play a crucial role in controlling the regioselectivity of the hydrocyanation. For instance, monodentate phosphites tend to favor a mixture of 2M3BN and 3PN, whereas bidentate phosphites or specific diphosphines like dppb can lead to high selectivity for 3PN. [, , , ]
Q6: What role do Lewis acids play in the hydrocyanation of 3-pentenenitrile to adiponitrile?
A6: Lewis acids are crucial co-catalysts in the hydrocyanation of 3PN to adiponitrile. They activate both the C≡N bond of the reactant and the products, enhancing the reaction rate and influencing selectivity. [, ]
Q7: Can you provide an example of a catalyst system exhibiting high selectivity for 3PN in butadiene hydrocyanation?
A7: A nickel(0) catalyst system employing a triptycene-based diphosphine ligand, [Ni(cod)(Tript(PPh2)2)], demonstrates exceptionally high selectivity towards 3PN while simultaneously catalyzing the isomerization of 2M3BN to 3PN. This dual functionality allows for a more efficient, single-step process for 3PN production. []
Q8: Can 2-methyl-3-butenenitrile be converted to 3-pentenenitrile?
A8: Yes, 2M3BN can be isomerized to the desired linear 3PN using nickel-based catalysts, often employing phosphorus-containing ligands. [, , , , ]
Q9: What is the mechanism of 2M3BN isomerization to 3PN?
A9: The isomerization likely proceeds through π-allyl nickel intermediates. [, , ]
Q10: Are there alternative catalysts for the isomerization of 2M3BN to 3PN?
A10: Yes, besides nickel complexes, platinum or palladium catalysts with a valence of -2 or less can also be used for this isomerization. []
Q11: Has the reaction mechanism of 3-pentenenitrile isomerization been studied?
A11: Yes, studies have investigated the mechanism of 3PN isomerization, both experimentally and computationally (DFT calculations). These studies highlight the role of nickel complexes, phosphorus ligands, and the formation of key intermediates like π-allyl nickel species. [, , ]
Q12: What other reactions involving 3-pentenenitrile have been explored?
A12: Research has explored the gas-phase pyrolysis of 3PN, revealing competing pathways of direct dissociation and isomerization-mediated dissociation. [] Additionally, 3PN has been used as a starting material for the synthesis of 1-Azido-5-methyl-4-hexen-2-one, a precursor to 4,4-bis(3-methyl-2-butenyl)-2-butenolide. []
Q13: Is 3-pentenenitrile a stable compound?
A13: 3-Pentenenitrile is generally stable under normal conditions but can undergo reactions such as hydrolysis and oxidation. []
Q14: Are there any specific considerations for handling and storing 3-pentenenitrile?
A14: Given its reactivity and potential toxicity, 3-pentenenitrile should be handled with care. Storage under inert atmosphere and in well-sealed containers is recommended. []
Q15: Have computational methods been employed to study 3-pentenenitrile and its reactions?
A15: Yes, Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of 3PN hydrocyanation, isomerization, and interactions with catalysts. These calculations provide valuable insights into reaction pathways, transition states, and the influence of different ligands on selectivity. [, , , ]
Q16: Have any QSAR models been developed for 3-pentenenitrile or related compounds?
A16: While specific QSAR models for 3PN might not be extensively reported in the provided research, QSAR approaches could be employed to explore the relationship between the structure of 3PN derivatives and their reactivity in hydrocyanation or isomerization reactions. [, , , ]
Q17: What are the environmental concerns associated with 3-pentenenitrile?
A17: As with many industrial chemicals, the release of 3-pentenenitrile into the environment should be minimized due to its potential toxicity to aquatic life and its persistence in soil and water. []
Q18: Are there any regulations governing the use and disposal of 3-pentenenitrile?
A18: Specific regulations vary by location, but generally, guidelines for handling and disposal of hazardous chemicals apply. Responsible practices are essential to minimize environmental impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)

![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)
![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)
![2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B1234608.png)

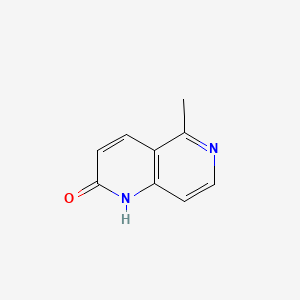


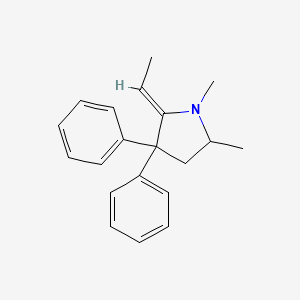
![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)
